JNJ-40411813

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Eigenschaften

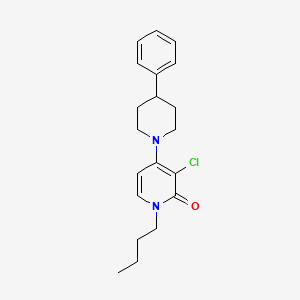

IUPAC Name |

1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOGJHCDLQSAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032323 | |

| Record name | ADX-71149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127498-03-6 | |

| Record name | JNJ-40411813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-40411813 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADX-71149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JNJ-40411813 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-40411813: A Deep Dive into its Mechanism of Action at the mGlu2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNJ-40411813 (also known as ADX71149), a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document details its binding and functional characteristics, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Mechanism of Action: Positive Allosteric Modulation

This compound enhances the activity of the mGlu2 receptor by binding to an allosteric site, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[1][2] This positive allosteric modulation results in a potentiation of the receptor's response to glutamate, rather than direct activation of the receptor in the absence of the endogenous agonist.[1] Evidence confirms that this compound does not bind to the orthosteric site, as it fails to displace the competitive mGlu2/3 receptor antagonist [3H]LY341495.[1][3] Instead, it demonstrates displacement of other known mGlu2 receptor PAMs, such as [3H]JNJ-40068782 and [3H]JNJ-46281222, confirming its binding to an allosteric site.[1][3]

The primary function of the mGlu2 receptor, a G protein-coupled receptor (GPCR), is to modulate neurotransmission.[3][4] As a presynaptic autoreceptor, its activation leads to a decrease in glutamate release, thereby playing a crucial role in maintaining synaptic homeostasis.[3] By potentiating the effect of endogenous glutamate, this compound and other mGlu2 PAMs are being investigated for their therapeutic potential in conditions characterized by excessive glutamate transmission, such as certain psychiatric and neurological disorders.[1][2][3][4]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data characterizing the in vitro pharmacological profile of this compound at the mGlu2 receptor.

Table 1: Functional Potency and Efficacy of this compound

| Assay Type | Cell Line | Species | Parameter | Value |

| [³⁵S]GTPγS Binding | CHO | Human | EC₅₀ (PAM activity) | 147 ± 42 nmol/L |

| [³⁵S]GTPγS Binding | CHO | Human | EC₅₀ (Agonist activity) | 2159 ± 1069 nmol/L |

| [³⁵S]GTPγS Binding | CHO | Human | Maximal Response (PAM) | 273 ± 32% |

| [³⁵S]GTPγS Binding | CHO | Rat | EC₅₀ (PAM activity) | 370 ± 120 nmol/L |

| Ca²⁺ Mobilization | HEK293 (Gα16 cotransfected) | Human | EC₅₀ (PAM activity) | 64 ± 29 nmol/L |

| Ca²⁺ Mobilization | HEK293 (Gα16 cotransfected) | Human | EC₅₀ (Agonist activity) | 1843 ± 905 nmol/L |

Data sourced from Lavreysen et al., 2015.[1]

Table 2: Binding Affinity of this compound

| Radioligand Displaced | Cell Line / Tissue | Species | Parameter | Value |

| [³H]JNJ-40068782 (mGlu2 PAM) | CHO | Human | IC₅₀ | 68 ± 29 nmol/L |

| [³H]JNJ-40068782 (mGlu2 PAM) | Rat Cortex Membranes | Rat | IC₅₀ | 83 ± 28 nmol/L |

| [³H]LY341495 (Orthosteric Antagonist) | CHO | Human | Displacement | No displacement at 10 µmol/L |

Data sourced from Lavreysen et al., 2015.[1]

Signaling Pathways of the mGlu2 Receptor Modulated by this compound

The mGlu2 receptor is canonically coupled to the Gi/o family of G proteins.[5][6][7][8] Upon activation by glutamate, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. This compound enhances this process in the presence of glutamate. The downstream signaling cascade primarily involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[6] The Gβγ subunits can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[6][8]

References

- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]

- 4. researchgate.net [researchgate.net]

- 5. Specific activation of mGlu2 induced IGF-1R transactivation in vitro through FAK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Allosteric Binding Site of JNJ-40411813 on the mGlu2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of JNJ-40411813, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This compound, also known as ADX71149, enhances the receptor's response to the endogenous ligand, glutamate, and has been investigated for its therapeutic potential in psychiatric disorders.[1][2][3] This document synthesizes key findings from pharmacological and structural studies to offer a detailed understanding of its interaction with the mGlu2 receptor.

The Allosteric Binding Pocket of this compound

This compound modulates mGlu2 receptor activity by binding to a distinct allosteric site, separate from the orthosteric site where glutamate binds.[1][2] This allosteric binding pocket is located within the seven-transmembrane (7TM) domain of the receptor.

Structural studies involving co-crystallization of this compound with the mGlu2 receptor have identified key amino acid residues that form the binding site. These interactions are crucial for the molecule's potentiation of the glutamate signal. The primary interactions include:

-

Hydrogen Bonding: A hydrogen bond is formed with Tyrosine 647 (Tyr 647) .[4]

-

Pi-Pi Stacking: An aromatic interaction occurs with Phenylalanine 780 (Phe 780) .[4]

-

Pi-Cation Interaction: An interaction is also observed with Phenylalanine 643 (Phe 643) .[4]

-

Salt Bridge: A salt bridge is formed with Arginine 724 (Arg 724) .[4]

These interactions anchor this compound within the transmembrane domain, inducing a conformational change that enhances the affinity and/or efficacy of glutamate at the orthosteric site.

Quantitative Pharmacological Profile

The positive allosteric modulatory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Species | Parameter | Value (nmol/L) | Reference |

| [³⁵S]GTPγS Binding | CHO | Human | EC₅₀ | 147 ± 42 | [1][2][5] |

| Ca²⁺ Mobilization | HEK293 (Gα₁₆ cotransfected) | Human | EC₅₀ | 64 ± 29 | [1][2][5] |

| [³⁵S]GTPγS Binding | CHO | Rat | EC₅₀ | 370 ± 120 | [1] |

Table 2: In Vitro Binding Affinity of this compound

| Radioligand Displaced | Cell Line | Species | Parameter | Value (nmol/L) | Reference |

| [³H]JNJ-40068782 | CHO | Human | IC₅₀ | 68 ± 29 | [1] |

| [³H]JNJ-40068782 | Rat Cortex Membranes | Rat | IC₅₀ | 83 ± 28 | [1] |

Note: this compound did not displace the orthosteric mGlu2/3 receptor antagonist [³H]LY341495, confirming its allosteric binding nature.[1][2][5]

Signaling Pathway and Mechanism of Action

This compound acts as a PAM, meaning it enhances the signal transduction initiated by the binding of glutamate to the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

The mechanism of action of this compound can be summarized as follows:

-

Binding: this compound binds to the allosteric site within the 7TM domain of the mGlu2 receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

Potentiation: The conformational change increases the affinity and/or efficacy of glutamate at the orthosteric site.

-

Enhanced G-protein Activation: The potentiation of glutamate's effect leads to a more robust activation of the Gαi/o signaling cascade.

Experimental Protocols

The characterization of this compound's binding and activity relies on several key experimental methodologies.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor.

-

Objective: To determine the potency (EC₅₀) of this compound as a PAM.

-

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human mGlu2 receptor (hmGlu2) are prepared.

-

Incubation: The membranes are incubated with a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀), varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Binding: Activated G-proteins bind [³⁵S]GTPγS.

-

Separation: Bound and free [³⁵S]GTPγS are separated by filtration.

-

Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ value.

-

Ca²⁺ Mobilization Assay

This assay measures intracellular calcium mobilization as a downstream indicator of receptor activation.

-

Objective: To determine the potency (EC₅₀) of this compound in a different functional context.

-

Methodology:

-

Cell Line: HEK293 cells co-transfected with hmGlu2 and a promiscuous G-protein alpha subunit (Gα₁₆) are used. Gα₁₆ couples GPCRs to the phospholipase C pathway, leading to calcium release.

-

Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Stimulation: Cells are stimulated with a fixed concentration of glutamate and varying concentrations of this compound.

-

Detection: Changes in intracellular calcium levels are measured by detecting changes in fluorescence.

-

Analysis: The EC₅₀ is calculated from the concentration-response curve.

-

Radioligand Displacement Assay

This assay is used to determine the binding affinity (IC₅₀) of this compound and to confirm its allosteric binding site.

-

Objective: To measure the ability of this compound to displace a known radiolabeled mGlu2 PAM.

-

Methodology:

-

Membrane Preparation: Membranes from hmGlu2-expressing CHO cells or rat cortex are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled mGlu2 PAM (e.g., [³H]JNJ-40068782) and increasing concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioligand is quantified by scintillation counting.

-

Analysis: The IC₅₀ value, the concentration of this compound that displaces 50% of the specific binding of the radioligand, is determined. To confirm the allosteric site, a similar experiment is performed using a radiolabeled orthosteric antagonist (e.g., [³H]LY341495).

-

Conclusion

This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor. It binds to a well-defined allosteric pocket within the 7-transmembrane domain, engaging in specific interactions with key amino acid residues. This binding potentiates the receptor's response to glutamate, leading to enhanced Gαi/o signaling. The quantitative pharmacological data and the detailed experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals working on mGlu2 receptor modulation.

References

- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADX-71149 - Wikipedia [en.wikipedia.org]

- 4. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

The Pharmacological Profile of JNJ-40411813: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-40411813 (also known as ADX71149) is a novel, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a PAM, this compound does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in various psychiatric and neurological disorders.[2][3]

Initially investigated for schizophrenia, anxious depression, and subsequently epilepsy, this compound has undergone extensive preclinical and clinical evaluation.[1][4][5] While it demonstrated a favorable safety and tolerability profile in early clinical studies, it ultimately failed to meet primary efficacy endpoints in later-stage trials for anxious depression and epilepsy, leading to the discontinuation of its development for these indications.[4][5] This guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and developmental history of this compound, serving as a technical resource for the scientific community.

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu2 receptor.[6][7] It binds to a topographically distinct site from the orthosteric glutamate binding site.[2][3] This allosteric binding potentiates the receptor's signaling in the presence of glutamate, thereby enhancing the natural, physiological pattern of receptor activation. The mGlu2 receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of ion channel activity. This presynaptic localization allows it to act as an autoreceptor, reducing glutamate release in brain regions with excessive glutamatergic activity.[8]

Notably, this compound does not displace competitive mGlu2/3 receptor antagonists like [3H]LY341495, confirming its allosteric binding site.[2][3] In rodent models, a specific metabolite of this compound was found to exhibit moderate antagonist activity at the serotonin (B10506) 5-HT2A receptor. However, this metabolite is not produced to the same extent in humans and is considered clinically irrelevant to its human pharmacology.[2][9]

In Vitro Pharmacological Profile

The in vitro activity of this compound was characterized through various binding and functional assays, primarily using recombinant cell lines expressing human mGlu2 receptors (hmGlu2).

Functional Activity at mGlu2 Receptor

This compound demonstrated potent PAM activity by significantly enhancing the effect of glutamate in functional assays. It also showed weak agonist activity at higher concentrations.

| Assay Type | Cell Line | Parameter | Value (nmol/L) | Reference |

| [35S]GTPγS Binding (PAM activity) | hmGlu2 CHO | EC50 | 147 ± 42 | [2][3] |

| Ca2+ Mobilization (PAM activity) | hmGlu2 Gα16 HEK293 | EC50 | 64 ± 29 | [2][3] |

| [35S]GTPγS Binding (Agonist activity) | hmGlu2 CHO | EC50 | 2159 ± 1069 | [2] |

| Ca2+ Mobilization (Agonist activity) | hmGlu2 Gα16 HEK293 | EC50 | 1843 ± 905 | [2] |

| [35S]GTPγS Binding (rat mGlu2) | Rat brain slices | EC50 | 370 ± 120 | [2] |

Binding Affinity and Selectivity

Binding assays confirmed that this compound binds to the allosteric site of the mGlu2 receptor. It demonstrated the ability to displace other known mGlu2 PAMs. Its affinity for the 5-HT2A receptor was significantly lower.

| Assay Type | Target | Parameter | Value | Reference |

| Radioligand Displacement | mGlu2 PAM Site ([3H]JNJ-40068782) | IC50 | 68 ± 29 nmol/L (CHO) | [2] |

| Radioligand Displacement | mGlu2 PAM Site ([3H]JNJ-40068782) | IC50 | 83 ± 28 nmol/L (Rat Cortex) | [2] |

| Radioligand Displacement | mGlu2/3 Orthosteric Site ([3H]LY341495) | Displacement | No displacement at 10 µmol/L | [2][3] |

| Radioligand Binding | Human 5-HT2A Receptor | Kb | 1.1 µmol/L | [2][3] |

In Vivo Pharmacological Profile

In vivo studies, primarily in rats, were conducted to assess receptor occupancy and the central nervous system effects of this compound.

Receptor Occupancy

Ex vivo receptor occupancy studies confirmed that orally administered this compound engages the mGlu2 receptor in the brain. The unexpected in vivo occupancy of the 5-HT2A receptor was attributed to a rodent-specific metabolite.

| Species | Target Receptor | Administration | Parameter | Value | Reference |

| Rat | mGlu2 | p.o. | ED50 | 16 mg/kg | [2][3] |

| Rat | 5-HT2A | p.o. | ED50 | 17 mg/kg | [2][3] |

| Rat | mGlu2 | PK-PD Model | EC50 | 1032 ng/mL | [2][3] |

Pharmacodynamic Effects

This compound demonstrated central activity in rodent models, notably affecting sleep architecture.

| Species | Model | Administration | Lowest Active Dose (LAD) | Effect | Reference |

| Rat | Sleep-Wake EEG | p.o. | 3 mg/kg | Suppressed REM sleep, promoted deep sleep | [2][3] |

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in both rats and humans, demonstrating good oral absorption and a half-life suitable for clinical dosing regimens.

Rodent Pharmacokinetics (Fed Rats)

| Route | Dose | Cmax | Tmax | AUC0-∞ | Bioavailability | Reference |

| i.v. | 2.5 mg/kg | - | - | 1833 ± 90 ng·h/mL | - | [2] |

| p.o. | 10 mg/kg | 938 ng/mL | 0.5 h | 2250 ± 417 ng·h/mL | 31% | [2][3] |

Human Pharmacokinetics (Single Oral Dose)

| Parameter | Value | Reference |

| Tmax (Time to peak concentration) | 3 - 4 h | [10] |

| t1/2 (Elimination half-life) | 19.4 - 34.2 h | [10] |

Clinical Development and Outcomes

This compound was advanced into Phase 1 and Phase 2 clinical trials for several indications.

-

Phase 1 Studies: In healthy volunteers, this compound was generally well-tolerated.[10] It demonstrated target engagement by reducing the negative symptoms induced by S(+) ketamine.[10] A modest reduction in alertness was noted at higher doses (150-225 mg).[10]

-

Schizophrenia (Phase 2a): As an adjunctive treatment, the drug met its primary safety and tolerability objectives. The results suggested a potential benefit for patients with residual negative symptoms.[2]

-

Anxious Depression (Phase 2a): In a proof-of-concept study for Major Depressive Disorder (MDD) with significant anxiety, this compound, used as an adjunctive to SSRI/SNRI treatment, did not demonstrate efficacy on the primary endpoint.[5]

-

Epilepsy (Phase 2): A study evaluating this compound as an adjunctive therapy for patients with focal onset seizures with a suboptimal response to levetiracetam (B1674943) or brivaracetam (B1667798) was initiated.[11][12] However, the trial failed to meet its primary endpoint of reducing seizure frequency.[4] Subsequently, in July 2024, Johnson & Johnson discontinued (B1498344) the development of this compound for epilepsy.[4]

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as an indicator of receptor activation.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.[2]

-

Incubation: Membranes were incubated in an assay buffer containing GDP, varying concentrations of this compound, and a fixed concentration of glutamate (typically at an EC20 value to assess PAM activity).[2]

-

Reaction Initiation: The binding reaction was initiated by the addition of [35S]GTPγS.

-

Termination: The reaction was stopped by rapid filtration through glass fiber filters, which trap the cell membranes.

-

Quantification: The amount of bound [35S]GTPγS on the filters was measured using a scintillation counter.

-

Data Analysis: Concentration-response curves were generated to calculate the EC50 value, representing the concentration of this compound that produces 50% of the maximal potentiation.[2]

Ex Vivo mGlu2 Receptor Occupancy

This protocol determines the extent and duration of target engagement in the brain after systemic drug administration.

Methodology:

-

Dosing: Rats were administered this compound orally at various doses.[2]

-

Tissue Collection: At a predetermined time after dosing (e.g., 1 hour), animals were euthanized, and brains were rapidly removed.[2]

-

Homogenization: Brain regions of interest were dissected and homogenized.

-

Binding Assay: The homogenates were incubated with a high-affinity radioligand that binds to the mGlu2 allosteric site (e.g., [3H]JNJ-46281222).[2]

-

Analysis: The amount of radioligand binding in the this compound-treated group was compared to the vehicle-treated group. The reduction in binding in the treated group reflects the percentage of receptors occupied by the drug.

-

Dose-Response: By using a range of doses, an ED50 (the dose required to achieve 50% receptor occupancy) was calculated.[2]

Summary and Conclusion

This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor that demonstrated robust target engagement in both preclinical and clinical settings. Its pharmacological profile is characterized by high in vitro potency in potentiating glutamate signaling and significant in vivo receptor occupancy following oral administration. Despite a favorable safety profile and promising early data in models of psychosis, this compound failed to demonstrate sufficient efficacy in Phase 2 trials for anxious depression and epilepsy, leading to the cessation of its clinical development for these indications. The comprehensive dataset generated for this compound remains a valuable resource, providing critical insights into the therapeutic potential and challenges of modulating the mGlu2 receptor for complex neurological and psychiatric disorders.

References

- 1. ADX-71149 - Wikipedia [en.wikipedia.org]

- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]

- 5. Efficacy and safety of an adjunctive mGlu2 receptor positive allosteric modulator to a SSRI/SNRI in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]

- 12. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]

JNJ-40411813: A Deep Dive into its Modulation of Glutamate Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JNJ-40411813, also known as ADX71149, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a key regulator of presynaptic glutamate release, the mGlu2 receptor represents a promising therapeutic target for a range of neurological and psychiatric disorders characterized by glutamatergic dysregulation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action on glutamate signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of glutamatergic modulation.

Introduction to this compound and the mGlu2 Receptor

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is tightly regulated to maintain neuronal homeostasis. Dysregulation of glutamatergic pathways has been implicated in the pathophysiology of various disorders, including schizophrenia, anxiety, depression, and epilepsy.[1][2] The metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating glutamate transmission.

The mGlu2 receptor, a member of the Group II mGluRs, is predominantly located on presynaptic terminals of glutamatergic neurons.[1] Its activation by glutamate leads to the inhibition of adenylyl cyclase and a subsequent reduction in presynaptic glutamate release.[3][4][5][6] This negative feedback mechanism makes the mGlu2 receptor an attractive target for therapeutic intervention in conditions associated with excessive glutamate release.

This compound is a novel small molecule that acts as a positive allosteric modulator of the mGlu2 receptor.[7][8][9] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate.[1][10] This mode of action offers greater selectivity and a more nuanced modulation of receptor activity, potentially reducing the risk of tolerance and off-target effects associated with direct agonists.[1]

Mechanism of Action: this compound and the Glutamate Signaling Pathway

This compound enhances the affinity and/or efficacy of glutamate at the mGlu2 receptor. By binding to an allosteric site on the receptor, it potentiates the intracellular signaling cascade initiated by glutamate binding. This leads to a more robust inhibition of presynaptic glutamate release, thereby dampening excessive glutamatergic transmission.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Species | Parameter | Value | Reference |

| [35S]GTPγS Binding | CHO | Human | EC50 (PAM activity) | 147 ± 42 nM | [1][2][7] |

| [35S]GTPγS Binding | CHO | Human | EC50 (Agonist activity) | 2159 ± 1069 nM | [1] |

| Ca2+ Mobilization | HEK293 (Gα16 cotransfected) | Human | EC50 (PAM activity) | 64 ± 29 nM | [1][2][7] |

| [35S]GTPγS Binding | CHO | Rat | EC50 (PAM activity) | 370 ± 120 nM | [1] |

| Radioligand Binding | CHO | Human | IC50 (vs [3H]JNJ-40068782) | 68 ± 29 nM | [1] |

| 5-HT2A Receptor Binding | - | Human | Kb | 1.1 µM | [1][2] |

Table 2: In Vivo Activity and Pharmacokinetics of this compound in Rats

| Parameter | Route of Administration | Value | Reference |

| mGlu2 Receptor Occupancy (ED50) | p.o. | 16 mg/kg | [1][2] |

| 5-HT2A Receptor Occupancy (ED50) | p.o. | 17 mg/kg | [1][2] |

| PK-PD Modeling (EC50) | - | 1032 ng/mL | [1][2] |

| Cmax (10 mg/kg) | p.o. | 938 ng/mL | [1][2] |

| Tmax (10 mg/kg) | p.o. | 0.5 h | [1][2] |

| Absolute Oral Bioavailability | p.o. | 31% | [1][2] |

| Half-life (t1/2) | p.o. | 2.3 ± 0.5 h | [1] |

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the functional activity of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor are harvested and homogenized in a buffer solution. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

-

Incubation: The prepared membranes are incubated in a buffer containing GDP, [35S]GTPγS, a sub-maximal concentration of glutamate (e.g., EC20), and varying concentrations of this compound. The incubation is typically carried out at 30°C for 60 minutes.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound [35S]GTPγS from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal potentiation of the glutamate response).

Ca2+ Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors or, in this case, Gi-coupled receptors co-expressed with a promiscuous G protein like Gα16.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are co-transfected with the human mGlu2 receptor and the Gα16 protein. The cells are then plated in microtiter plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: Varying concentrations of this compound are added to the cells in the presence of a fixed concentration of glutamate.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound, and the data are analyzed to determine the EC50.

Preclinical and Clinical Development

This compound has been investigated in various preclinical models and has progressed to clinical trials for several indications.

-

Schizophrenia: Preclinical studies have shown that this compound exhibits an antipsychotic-like profile.[10][11] It has been evaluated in Phase II clinical trials for the treatment of schizophrenia.[9]

-

Anxious Depression: this compound was studied as an adjunctive treatment for major depressive disorder with significant anxiety symptoms.[12][13] However, a Phase IIa study did not show a clinically significant impact on symptoms in the dose range tested.[1][12]

-

Epilepsy: The role of this compound in modulating excessive glutamate release makes it a candidate for epilepsy treatment.[3][6] It has been investigated in a Phase II clinical study as an adjunctive therapy for focal onset seizures.[3][14][15] However, the development for this indication was discontinued (B1498344) after the trial did not meet its primary endpoint.[5][16]

Conclusion

This compound is a well-characterized positive allosteric modulator of the mGlu2 receptor with a clear mechanism of action on glutamate signaling pathways. Its ability to selectively enhance the endogenous tone of glutamate at presynaptic mGlu2 receptors provides a targeted approach to dampening excessive glutamatergic neurotransmission. The comprehensive pharmacological data and detailed experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other mGlu2 PAMs in a variety of neurological and psychiatric disorders. While clinical development has faced challenges in some indications, the underlying science supporting the modulation of the mGlu2 receptor remains a compelling area of investigation.

References

- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]

- 4. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]

- 5. Addex therapeutics :: Addex’s Partner Discontinues ADX71149 development in Epilepsy [addextherapeutics.com]

- 6. Campus Biotech | Addex mglu2 pam program to advance into epilepsy phase 2a proof of concept clinical study [campusbiotech.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ADX-71149 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of an adjunctive mGlu2 receptor positive allosteric modulator to a SSRI/SNRI in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamatergic Modulators in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 15. | BioWorld [bioworld.com]

- 16. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]

In Vitro Characterization of JNJ-40411813: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of JNJ-40411813 (also known as ADX71149), a novel positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3][4][5] The data and protocols summarized herein are compiled from key preclinical studies to facilitate further research and development.

Core Mechanism of Action

This compound acts as a selective positive allosteric modulator of the mGlu2 receptor.[1][6] Unlike orthosteric agonists that bind directly to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor.[1][7] This binding potentiates the receptor's response to the endogenous ligand, glutamate, thereby enhancing the natural signaling pathway.[1] this compound has demonstrated potent activity at the human mGlu2 receptor and shows high selectivity over other mGlu receptor subtypes.[1][7]

Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative data from in vitro assays characterizing the potency, efficacy, and binding affinity of this compound.

Table 1: Functional Potency and Efficacy

| Assay Type | Cell Line | Species | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding (PAM Activity) | CHO | Human | EC₅₀ | 147 ± 42 nM | [1][2][4] |

| [³⁵S]GTPγS Binding (PAM Activity) | CHO | Rat | EC₅₀ | 370 ± 120 nM | [1] |

| [³⁵S]GTPγS Binding (Agonist Activity) | CHO | Human | EC₅₀ | 2159 ± 1069 nM | [1] |

| Ca²⁺ Mobilization (PAM Activity) | HEK293 (Gα16 cotransfected) | Human | EC₅₀ | 64 ± 29 nM | [1][2][4] |

| Ca²⁺ Mobilization (Agonist Activity) | HEK293 (Gα16 cotransfected) | Human | EC₅₀ | 1843 ± 905 nM | [1] |

Table 2: Radioligand Binding Affinity

| Radioligand Displaced | Cell Line / Tissue | Species | Parameter | Value | Reference |

| [³H]JNJ-40068782 (mGlu2 PAM) | CHO | Human | IC₅₀ | 68 ± 29 nM | [1] |

| [³H]JNJ-40068782 (mGlu2 PAM) | Rat Cortex Membranes | Rat | IC₅₀ | 83 ± 28 nM | [1] |

| [³H]LY341495 (mGlu2/3 Antagonist) | CHO | Human | Displacement | No displacement at 10 µM | [1] |

Table 3: Off-Target Activity

| Target | Species | Parameter | Value | Reference |

| 5-HT₂ₐ Receptor | Human | Kᵢ | 1.1 µM | [1][4] |

Signaling Pathway and Mechanism of Action

This compound positively modulates the canonical mGlu2 receptor signaling pathway. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by glutamate, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound enhances the ability of glutamate to induce this signaling cascade.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor upon ligand binding.

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGlu2 receptor.

-

Reaction Mixture: The assay buffer consists of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at pH 7.4.

-

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, varying concentrations of this compound, and a fixed concentration of glutamate (e.g., EC₂₀) to assess PAM activity. For agonist activity, glutamate is omitted.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and maximal response values.

Calcium (Ca²⁺) Mobilization Assay

This assay is used to measure the functional activity of mGlu2 receptors co-expressed with a promiscuous G-protein alpha subunit (Gα16) that couples to the phospholipase C pathway.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably co-transfected with the human mGlu2 receptor and Gα16.

-

Cell Plating: Cells are plated into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound, with or without a fixed concentration of glutamate, are added to the wells.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: Concentration-response curves are generated to calculate EC₅₀ values.

Radioligand Binding Assays

These assays are performed to determine the binding affinity and specificity of this compound.

-

Membrane Preparation: Membranes are prepared from CHO cells expressing the hmGlu2 receptor or from rat cortical tissue.

-

Assay Buffer: A standard binding buffer is used (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled mGlu2 PAM (e.g., [³H]JNJ-40068782) and increasing concentrations of this compound.

-

Orthosteric Site Binding: To confirm allosteric binding, a similar experiment is performed using a radiolabeled orthosteric antagonist (e.g., [³H]LY341495).

-

Separation and Detection: Bound and free radioligand are separated by filtration, and the bound radioactivity is quantified.

-

Data Analysis: IC₅₀ values are determined from the competition binding curves.

Summary

This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor. The in vitro data consistently demonstrate its ability to enhance the receptor's function in the presence of glutamate, with nanomolar potency in functional assays. Its allosteric mechanism is confirmed by its inability to displace orthosteric ligands. While it shows some affinity for the 5-HT₂ₐ receptor, this is significantly lower than its potency at the mGlu2 receptor. These findings underscore the potential of this compound as a tool for studying mGlu2 receptor pharmacology and as a therapeutic candidate for neurological and psychiatric disorders.[1][4][7] The compound has been investigated in clinical trials for conditions including schizophrenia, anxious depression, and epilepsy.[6][8][9][10]

References

- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. ADX-71149 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]

- 10. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]

Preclinical Profile of JNJ-40411813: An mGlu2 PAM for Schizophrenia Models

This technical guide provides an in-depth overview of the preclinical studies of JNJ-40411813 (also known as ADX71149), a novel therapeutic agent investigated for the treatment of schizophrenia. This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a key target in the glutamatergic hypothesis of schizophrenia.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's pharmacological properties, efficacy in various animal models, and the experimental protocols utilized in these preclinical evaluations.

Core Mechanism of Action

This compound acts as a positive allosteric modulator at the mGlu2 receptor, enhancing the receptor's response to the endogenous ligand, glutamate.[2][4] This modulatory action is believed to normalize glutamatergic neurotransmission, which is dysregulated in schizophrenia.[2][3] The mGlu2 receptor is a presynaptic autoreceptor that inhibits glutamate release, making it a promising target for mitigating the hyperglutamatergic state associated with the disorder.[2]

Interestingly, preclinical studies in rodents have revealed that this compound also exhibits antagonist activity at the 5-Hydroxytryptamine (5-HT) 2A receptor. This is due to a rodent-specific metabolite.[1][3][5] This dual pharmacology, combining mGlu2 PAM and 5-HT2A antagonism, is of particular interest given the role of both receptor systems in the pathophysiology of schizophrenia.[3]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in several key assays, demonstrating its potency and selectivity as an mGlu2 PAM and its secondary 5-HT2A antagonist properties.

| Parameter | Assay | Species/Cell Line | Value | Reference |

| mGlu2 PAM Activity | ||||

| EC50 | [35S]GTPγS binding | Human mGlu2 CHO cells | 147 ± 42 nM | [2][4] |

| EC50 | Ca2+ mobilization | Human mGlu2 Gα16 cotransfected HEK293 cells | 64 ± 29 nM | [2][4] |

| 5-HT2A Antagonist Activity | ||||

| Kb | Serotonin-induced Ca2+ signaling | Human 5-HT2A receptor | 1.1 µM | [2] |

| IC50 | In vitro binding | Human 5-HT2A receptor | 708 nM | [3] |

| IC50 (Metabolite) | In vitro binding | Not Specified | 102 nM | [3] |

In Vivo Pharmacokinetics and Receptor Occupancy in Rats

Pharmacokinetic and receptor occupancy studies in rats have provided crucial information on the in vivo disposition and target engagement of this compound.

| Parameter | Condition | Route | Dose | Value | Reference |

| Pharmacokinetics | |||||

| Cmax | Fed rats | p.o. | 10 mg/kg | 938 ng/mL | [2][6] |

| Tmax | Fed rats | p.o. | 10 mg/kg | 0.5 h | [2][6] |

| t1/2 | Fed rats | p.o. | 10 mg/kg | 2.3 ± 0.5 h | [2] |

| Oral Bioavailability | Fed rats | p.o. | 10 mg/kg | 31% | [2][6] |

| Receptor Occupancy | |||||

| mGlu2 ED50 | Ex vivo | p.o. | - | 16 mg/kg | [2][4][6] |

| 5-HT2A ED50 | In vivo | p.o. | - | 17 mg/kg | [2][4][6] |

Efficacy in Animal Models of Schizophrenia

This compound has been evaluated in a range of rodent models designed to assess antipsychotic-like activity. These models mimic certain aspects of the positive, negative, and cognitive symptoms of schizophrenia.

Locomotor Activity Models

These models assess the effects of a compound on spontaneous locomotion and hyperlocomotion induced by psychostimulants, which is considered a model for the positive symptoms of schizophrenia.

| Model | Species | Inducing Agent | This compound Effect | Reference |

| Spontaneous Locomotion | Mouse | - | Inhibition | [1][3] |

| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | PCP | Inhibition | [1][3] |

| Scopolamine-induced Hyperlocomotion | Mouse | Scopolamine | Inhibition | [1][3] |

| d-Amphetamine-induced Hyperlocomotion | Mouse | d-Amphetamine | No Inhibition | [1][3] |

Other Behavioral and Neurochemical Models

| Model | Species | Key Finding | Relevance to Schizophrenia | Reference |

| Conditioned Avoidance Response | Rat | Inhibition | Predictive of antipsychotic efficacy | [1][3] |

| Memantine-induced Brain Activation | Mouse | Reversal of activation | Models NMDA receptor hypofunction | [1][3] |

| DOM-induced Head Twitches | Rat | Antagonism | 5-HT2A receptor-mediated behavior | [1][3] |

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the functional activity of G-protein coupled receptors. Membranes from CHO cells expressing the human mGlu2 receptor were incubated with GDP, [35S]GTPγS, and varying concentrations of this compound in the presence of a fixed concentration of glutamate. The amount of bound [35S]GTPγS was then quantified to determine the EC50 value.

Locomotor Activity Studies

Mice were placed in activity chambers and their horizontal movement was tracked by infrared beams. For induced hyperlocomotion, animals were pre-treated with this compound or vehicle, followed by administration of the psychostimulant (PCP, scopolamine, or d-amphetamine). Locomotor activity was then recorded for a specified period.

Conditioned Avoidance Response (CAR)

Rats were trained to avoid a mild foot shock by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone). The effect of this compound on the ability of the rats to learn and perform this avoidance response was assessed. A suppression of the avoidance response without impairing the escape response is indicative of antipsychotic-like activity.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound at the presynaptic mGlu2 receptor.

Experimental Workflow for Locomotor Activity Studies

Caption: General experimental workflow for assessing locomotor activity in mice.

Conclusion

The preclinical data for this compound demonstrate its potential as a novel therapeutic for schizophrenia. Its unique mechanism of action as a positive allosteric modulator of the mGlu2 receptor, coupled with 5-HT2A antagonist activity in rodents, provides a strong rationale for its development. The compound has shown efficacy in several validated animal models that are predictive of antipsychotic activity. Further clinical investigation is warranted to determine the therapeutic utility of this compound in patients with schizophrenia. Notably, an exploratory phase 2a study in schizophrenia found that this compound was safe and well-tolerated, and suggested potential benefits for patients with residual negative symptoms.[2]

References

- 1. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

JNJ-40411813: A Technical Guide for Anxious Depression Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-40411813 (also known as ADX71149) is a selective, orally bioavailable, small molecule positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Developed through a collaboration between Addex Therapeutics and Janssen Pharmaceuticals, it was investigated as a novel therapeutic agent for several central nervous system disorders.[1] One of the key indications explored was its use as an adjunctive treatment for major depressive disorder (MDD) with significant anxiety symptoms, often termed anxious depression.[1][2]

The rationale for its development stemmed from the role of glutamatergic dysfunction in the pathophysiology of anxiety and depression.[3] The mGlu2 receptor, an inhibitory presynaptic autoreceptor, is a critical node in regulating glutamate release.[3] By potentiating the natural, physiological signaling of glutamate, this compound was hypothesized to restore glutamatergic homeostasis without the potential tolerance issues associated with direct agonists.[3]

Despite a strong preclinical rationale and favorable safety profile in early human studies, a Phase 2a proof-of-concept study in patients with anxious depression did not meet its primary efficacy endpoint.[2][4] While some signals of efficacy were observed on secondary measures, the overall results did not support further development for this indication.[1][2] This whitepaper provides a comprehensive technical overview of the preclinical and clinical research on this compound for anxious depression, presenting key data, experimental protocols, and signaling pathways to inform future research in this area.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu2 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct, allosteric site. This binding induces a conformational change in the receptor that increases its affinity for the endogenous ligand, glutamate, and/or enhances the efficacy of glutamate-mediated signaling. The primary effect is a potentiation of the natural, phasic signaling of glutamate, which is thought to reduce the risk of receptor desensitization and tolerance that can be observed with continuous agonist stimulation.[3]

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαi/o protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in presynaptic glutamate release. By enhancing this inhibitory feedback mechanism, this compound is believed to dampen excessive glutamatergic transmission, a state implicated in the pathophysiology of anxiety and depression.

Figure 1: this compound Mechanism of Action at the mGlu2 Receptor.

Preclinical Data

In Vitro Pharmacology

This compound demonstrated potent and selective PAM activity at the human mGlu2 receptor in various recombinant cell line assays. It showed minimal activity at other mGlu receptor subtypes and a wide range of other CNS targets, although a moderate affinity for the human 5-HT2A receptor was noted.

| Assay Type | Cell Line | Parameter | Value | Reference |

| [35S]GTPγS Binding | CHO cells (hmGlu2) | PAM Activity EC50 | 147 ± 42 nmol/L | [3][5] |

| [35S]GTPγS Binding | CHO cells (hmGlu2) | Agonist Activity EC50 | 2159 ± 1069 nmol/L | [3] |

| Ca2+ Mobilization | HEK293 cells (hmGlu2 Gα16) | PAM Activity EC50 | 64 ± 29 nmol/L | [3][5] |

| Radioligand Binding | Human 5-HT2A Receptor | Kb | 1.1 µmol/L | [5][6] |

In Vivo Pharmacokinetics & Receptor Occupancy (Rat)

Pharmacokinetic studies in rats revealed rapid oral absorption and moderate bioavailability. A key finding in rodent studies was the presence of a metabolite that contributed to higher-than-expected 5-HT2A receptor occupancy in vivo, a factor that complicates the translation of some rodent behavioral data.[5][6]

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Intravenous (i.v.) | 2.5 | - | - | - | - | [3] |

| Oral (p.o.) | 10 | 938 | 0.5 | 2.3 ± 0.5 | 31% | [3][5] |

| Receptor | Radioligand | Parameter | Value | Reference |

| mGlu2 | [3H]JNJ-46281222 | Ex vivo Occupancy ED50 (p.o.) | 16 mg/kg | [3][5] |

| 5-HT2A | - | In vivo Occupancy ED50 (p.o.) | 17 mg/kg | [5][6] |

Experimental Protocols: Preclinical

[35S]GTPγS Binding Assay:

-

Objective: To measure the functional activity of this compound at the mGlu2 receptor.

-

Method: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor were prepared. Membranes were incubated with GDP, [35S]GTPγS, and varying concentrations of this compound in the presence of a fixed, sub-maximal (EC20) concentration of glutamate to assess PAM activity. For agonist activity, glutamate was omitted. The reaction was incubated at 30°C and terminated by rapid filtration. The amount of membrane-bound [35S]GTPγS was quantified by liquid scintillation counting. Data were analyzed using non-linear regression to determine EC50 values.[3]

Ex Vivo mGlu2 Receptor Occupancy:

-

Objective: To determine the relationship between the administered dose of this compound and its binding to mGlu2 receptors in the brain.

-

Method: Rats were administered this compound orally at various doses. At a specified time point post-dosing (e.g., 1 hour), animals were euthanized, and brains were rapidly removed. Brain regions of interest were dissected and homogenized. The ability of the ex vivo brain tissue to bind a specific mGlu2 PAM radioligand ([3H]JNJ-46281222) in vitro was measured. The reduction in available binding sites compared to vehicle-treated animals was calculated as percent occupancy. The ED50, the dose required to achieve 50% receptor occupancy, was then calculated.[3][5]

Figure 2: Experimental workflow for ex vivo mGlu2 receptor occupancy study.

Clinical Research in Anxious Depression

Phase 2a Proof-of-Concept Study

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for patients with MDD and significant anxiety symptoms who had an insufficient response to ongoing SSRI or SNRI treatment.[2]

The study utilized a doubly-randomized, 8-week design composed of two 4-week periods.[2] This design was intended to manage the high placebo response often seen in depression trials.

Study Design and Endpoints

-

Patient Population: Adults (18-64 years) with a DSM-IV diagnosis of MDD, a Hamilton Depression Rating Scale-17 (HDRS17) score ≥ 18, and an HDRS17 anxiety/somatization factor score ≥ 7.[2]

-

Treatment: Patients were randomized to either adjunctive this compound (flexibly dosed, 50 mg to 150 mg twice daily) or adjunctive placebo.[2]

-

Primary Endpoint: Change from baseline on the 6-item Hamilton Anxiety Subscale (HAM-A6).[2]

-

Key Secondary Endpoints: Changes in HDRS17 total score, a 6-item core depressive symptom subscale of HDRS17 (HAM-D6), and the Inventory of Depressive Symptomatology (IDS-C30).[2]

Figure 3: Doubly-randomized design of the Phase 2a study in anxious depression.

Clinical Efficacy and Safety Results

The study did not demonstrate a statistically significant effect on the primary endpoint. However, prespecified analyses suggested potential efficacy signals on several secondary measures of both depression and anxiety. The treatment was generally well-tolerated.

| Endpoint | Result (p-value) | Outcome | Reference |

| Primary: HAM-A6 | p = 0.51 | Not Met | [2] |

| Secondary: HDRS17 Total Score | Signal observed (p < 0.20) | Favorable Signal | [2] |

| Secondary: HAM-D6 (Core Depression) | Signal observed (p < 0.20) | Favorable Signal | [2] |

| Secondary: IDS-C30 (Depression) | Signal observed (p < 0.20) | Favorable Signal | [2] |

| Secondary: HDRS17 Anxiety Factor | Signal observed (p < 0.20) | Favorable Signal | [2] |

| Secondary: IDS-C30 Anxiety Subscale | Signal observed (p < 0.20) | Favorable Signal | [2] |

Despite these secondary signals, the failure to meet the primary endpoint led to the discontinuation of this compound development for anxious depression.[1][4]

Human Pharmacokinetics (Phase 1)

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of this compound.

| Dose (Multiple) | Tmax (h) | t1/2 (h) | Key Observation | Reference |

| 50-225 mg (b.i.d.) | 3 - 4 | 19.4 - 34.2 | Plasma exposure was dose-dependent. | [7] |

| 500 mg (single) | - | - | Reduced S(+) ketamine-induced negative symptoms. | [7] |

Conclusion and Future Directions

This compound is a potent and selective mGlu2 receptor PAM that represents a targeted approach to modulating glutamatergic dysfunction. While the compound showed a promising preclinical profile and was well-tolerated in humans, its clinical development for anxious depression was halted after a Phase 2a study failed to meet its primary endpoint.[2][4] The observed signals on secondary depression and anxiety scales were not sufficient to warrant progression in this specific patient population.[2]

The development history of this compound underscores the challenges of translating preclinical findings in neuropsychiatry to clinical efficacy, particularly in heterogeneous disorders like MDD. The discrepancy between rodent and human metabolism (i.e., the 5-HT2A active metabolite in rodents) also highlights a critical consideration for preclinical model selection and data interpretation.[5][6] While its journey in anxious depression has concluded, the data generated from the this compound program provides valuable insights for the continued exploration of mGlu2 modulation as a therapeutic strategy for CNS disorders. The compound was subsequently investigated for other indications, including schizophrenia and epilepsy, before development was ultimately discontinued (B1498344) for those as well.[1][8][9]

References

- 1. ADX-71149 - Wikipedia [en.wikipedia.org]

- 2. Efficacy and safety of an adjunctive mGlu2 receptor positive allosteric modulator to a SSRI/SNRI in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. J&J halts Addex-partnered epilepsy drug after failed phase 2 trial [synapse.patsnap.com]

The Role of JNJ-40411813 in Epilepsy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40411813 (also known as ADX71149) is a selective, orally bioavailable, positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] The mGlu2 receptor, a presynaptic G-protein coupled receptor, plays a crucial role in modulating neuronal excitability by inhibiting glutamate release.[2][3] This mechanism presented a promising therapeutic target for epilepsy, a neurological disorder characterized by excessive neuronal excitation. This technical guide provides a comprehensive overview of the investigation into the role of this compound in epilepsy, summarizing its pharmacological properties, preclinical efficacy, and clinical trial outcomes. Despite a strong preclinical rationale, the clinical development of this compound for epilepsy was ultimately discontinued.[4][5]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the mGlu2 receptor, meaning it binds to a site distinct from the endogenous ligand (glutamate) binding site.[2] This binding potentiates the receptor's response to glutamate, leading to an enhanced inhibitory effect on presynaptic glutamate release.[2][3] The activation of mGlu2 receptors is coupled to the Gαi/o signaling pathway, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors. This ultimately results in a reduction of excessive glutamatergic neurotransmission, a key factor in the initiation and propagation of seizures.[3][6]

References

- 1. ADX-71149 - Wikipedia [en.wikipedia.org]

- 2. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addex therapeutics :: Addex ADX71149 Receives IND Approval to Start a Phase 2a Clinical Study in Epilepsy [addextherapeutics.com]

- 4. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]

- 5. Partner Halts ADX71149 Development for Epilepsy [synapse.patsnap.com]

- 6. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]

JNJ-40411813: A Technical Overview of Blood-Brain Barrier Penetration Capabilities

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40411813 (also known as ADX71149) is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3][4] As a potential therapeutic agent for neurological and psychiatric disorders such as epilepsy and schizophrenia, its ability to effectively cross the blood-brain barrier (BBB) is a critical determinant of its clinical efficacy.[5][6] This technical guide provides a comprehensive overview of the available data on the BBB penetration of this compound, focusing on preclinical in vivo studies. While specific in vitro data on its permeability and interaction with efflux transporters are not extensively available in the public domain, this document synthesizes the existing pharmacokinetic and receptor occupancy data to inform our understanding of its central nervous system (CNS) distribution.

In Vivo Blood-Brain Barrier Penetration

Preclinical studies in rats have demonstrated that this compound effectively penetrates the brain. The compound is characterized as lipophilic with high cell permeability, properties that are generally favorable for crossing the BBB.[1]

Quantitative Analysis of Brain and Plasma Concentrations

The most direct evidence for the BBB penetration of this compound comes from in vivo pharmacokinetic studies in male Sprague-Dawley and Wistar rats, which measured compound concentrations in both brain tissue and plasma over time.[1] These data allow for the calculation of the brain-to-plasma concentration ratio, a key indicator of BBB penetration.

| Time Point (hours) | Administration Route & Dose | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio |

| 0.5 | 10 mg/kg s.c. | 1361 | 2407 | 1.77 |

| 1 | 10 mg/kg s.c. | 1148 | 2153 | 1.88 |

| 2 | 10 mg/kg s.c. | 823 | 1461 | 1.78 |

| 4 | 10 mg/kg s.c. | 412 | 682 | 1.66 |

| 8 | 10 mg/kg s.c. | 105 | 163 | 1.55 |

| 0.5 | 20 mg/kg p.o. | 1294 | 2271 | 1.75 |

| 1 | 20 mg/kg p.o. | 1053 | 1968 | 1.87 |

| 2 | 20 mg/kg p.o. | 689 | 1251 | 1.82 |

| 4 | 20 mg/kg p.o. | 321 | 549 | 1.71 |

| 8 | 20 mg/kg p.o. | 89 | 135 | 1.52 |

Data derived from Lavreysen et al., 2015.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in rats following both intravenous (i.v.) and oral (p.o.) administration.[1]

| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) |

| Cmax | - | 938 ng/mL |

| Tmax | - | 0.5 h |

| AUC0-∞ | 1833 ± 90 ng·h/mL | 2250 ± 417 ng·h/mL |

| Clearance (CL) | 1.4 ± 0.1 L/h/kg | - |

| Volume of Distribution (Vdz) | 2.3 ± 0.2 L/kg | - |

| Half-life (t1/2) | - | 2.3 ± 0.5 h (2-7 h) |

| Oral Bioavailability | - | 31% |

Data from Lavreysen et al., 2015.[1]

The volume of distribution (Vdz) of 2.3 ± 0.2 L/kg suggests that the compound distributes into tissues.[1] Following oral administration, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 0.5 hours.[1] The absolute oral bioavailability in fed rats is 31%.[1]

Experimental Protocols

In Vivo Pharmacokinetics and Brain Distribution

Objective: To determine the pharmacokinetic profile and brain penetration of this compound in rats.

Animal Model: Male Sprague-Dawley or Wistar rats.[1]

Drug Administration:

-

Intravenous (i.v.): A single dose of 2.5 mg/kg was administered.[1]

-

Oral (p.o.): Single doses of 2.5, 5, 10, or 20 mg/kg were administered to fed rats.[1]

-

Subcutaneous (s.c.): Doses of 2.5 and 10 mg/kg were administered for time-course occupancy studies.[1]

Sample Collection:

-

Blood: Collected via the tail vein at multiple time points (e.g., 0.11, 0.33, 1, 2, 4, 7, and 24 hours post-dose for i.v.; 0.5, 1, 2, 4, 7, and 24 hours post-dose for p.o.).[1] Plasma was separated by centrifugation.[1]

-

Brain: For the time-course occupancy study, animals were sacrificed at specific time points (0.5, 1, 2, 4, 8, and 24 hours after drug administration), and brains were immediately removed and rapidly frozen.[1]

Sample Analysis:

-

Plasma and brain homogenate samples were processed for protein precipitation.[1]

-

Concentrations of this compound were determined using a liquid chromatography/tandem mass spectrometry (LC-MS/MS) system.[1]

In Vitro Blood-Brain Barrier Permeability (Data Not Available)

A comprehensive search of publicly available literature did not yield specific data from in vitro BBB models for this compound. Such studies are crucial for elucidating the mechanisms of BBB transport and for early-stage drug candidate selection. Typically, these assessments involve:

-

Cell-Based Assays: Using cell lines like Caco-2 or primary brain endothelial cells to measure the apparent permeability coefficient (Papp).

-

Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion across an artificial lipid membrane.

-

Efflux Transporter Substrate Assays: To determine if the compound is a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

The absence of this data represents a gap in the full characterization of this compound's BBB penetration profile.

Receptor Occupancy in the Brain

Ex vivo mGluR2 receptor occupancy studies in rats further confirm the ability of this compound to reach its target in the CNS. Following oral administration, this compound demonstrated dose-dependent occupancy of mGluR2 in the striatum, with an ED50 of 16 mg/kg.[1] A time-course experiment showed maximum receptor occupancy between 0.5 and 1 hour after both subcutaneous and oral dosing, which aligns with the pharmacokinetic data.[1] This demonstrates that sufficient concentrations of this compound are achieved in the brain to engage its pharmacological target.

Conclusion

References

- 1. Pharmacological and pharmacokinetic properties of this compound, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic characterisation of this compound, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]

- 6. This compound + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Pharmacokinetics and pharmacodynamics of JNJ-40411813 in rodents

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of JNJ-40411813 in Rodents

Introduction

This compound, also known as ADX71149, is a novel, orally bioavailable small molecule that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) type 2 (mGlu2) receptor.[1][2] As a PAM, this compound does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate.[3] The mGlu2 receptor is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission, and its modulation has been investigated for therapeutic benefits in psychiatric and neurological disorders such as schizophrenia, anxiety, and epilepsy.[2][4]

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in rodent models. It includes detailed data, experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals. While the compound showed promise in preclinical studies, its development for epilepsy was discontinued (B1498344) after a Phase II clinical trial failed to meet its primary endpoint.[5][6]

Pharmacokinetics in Rodents

Pharmacokinetic studies in male Sprague-Dawley and Wistar rats have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The compound was found to be rapidly absorbed after oral administration and possesses moderate oral bioavailability.[2][3]

Data Presentation: Pharmacokinetic Parameters in Rats

The following table summarizes the key pharmacokinetic parameters of this compound following a single intravenous (i.v.) or oral (p.o.) administration in rats.

| Parameter | 2.5 mg/kg i.v. | 10 mg/kg p.o. (fed) |

| Cmax (ng/mL) | - | 938[2][7] |

| Tmax (h) | - | 0.5[2][3] |

| AUC₀₋∞ (ng·h/mL) | 1833 ± 90[7] | 2250 ± 417[3][7] |

| t½ (h) | - | 2.3 ± 0.5[3][7] |

| Clearance (CL) (L/h/kg) | 1.4 ± 0.1[3][7] | - |

| Volume of Distribution (Vd) (L/kg) | 2.3 ± 0.2[3] | - |

| Absolute Oral Bioavailability | - | 31%[2][3] |

Experimental Protocol: Pharmacokinetic Analysis in Rats

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.[3]

-

Animal Model : Male Sprague-Dawley rats were used for the study. The animals had ad libitum access to food and water before and during the experiment for the oral dosing group.[3]

-

Drug Administration :

-